

LYN-1604: A Deep Dive into its Downstream Signaling Pathways

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Compound of Interest

Compound Name: LYN-1604

Cat. No.: B15604115

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LYN-1604 has emerged as a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. This small molecule has garnered significant interest for its potential therapeutic applications, particularly in triple-negative breast cancer (TNBC), where ULK1 expression is often downregulated.^{[1][2]} This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by **LYN-1604**, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

LYN-1604 functions as a direct agonist of ULK1.^{[1][3]} Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in ULK1—LYS50, LEU53, and TYR89—as crucial for the binding and activation by **LYN-1604**.^{[1][3]} The binding affinity of **LYN-1604** to wild-type ULK1 is in the nanomolar range.^{[3][4][5][6][7]} By activating ULK1, **LYN-1604** triggers a cascade of downstream events that culminate in cell death through processes involving both autophagy and apoptosis.^{[1][3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for **LYN-1604**, providing a clear comparison of its efficacy and binding characteristics.

Parameter	Value	Cell Line/System	Reference
EC50	18.94 nM	In vitro (ULK1 kinase activity)	[3][4][5][6][8]
IC50	1.66 µM	MDA-MB-231 cells	[3][5][6][7]
Kd	291.4 nM	Wild-type ULK1	[3][4][5][6][7]
Enzymatic Activity	195.7% at 100 nM	In vitro (ULK1)	[5][7]

Table 1: In Vitro Efficacy and Binding Affinity of **LYN-1604**

Animal Model	Dosing Regimen	Outcome	Reference
MDA-MB-231 Xenograft	25, 50, 100 mg/kg, p.o., daily for 14 days	Significant inhibition of tumor growth	[5][7]

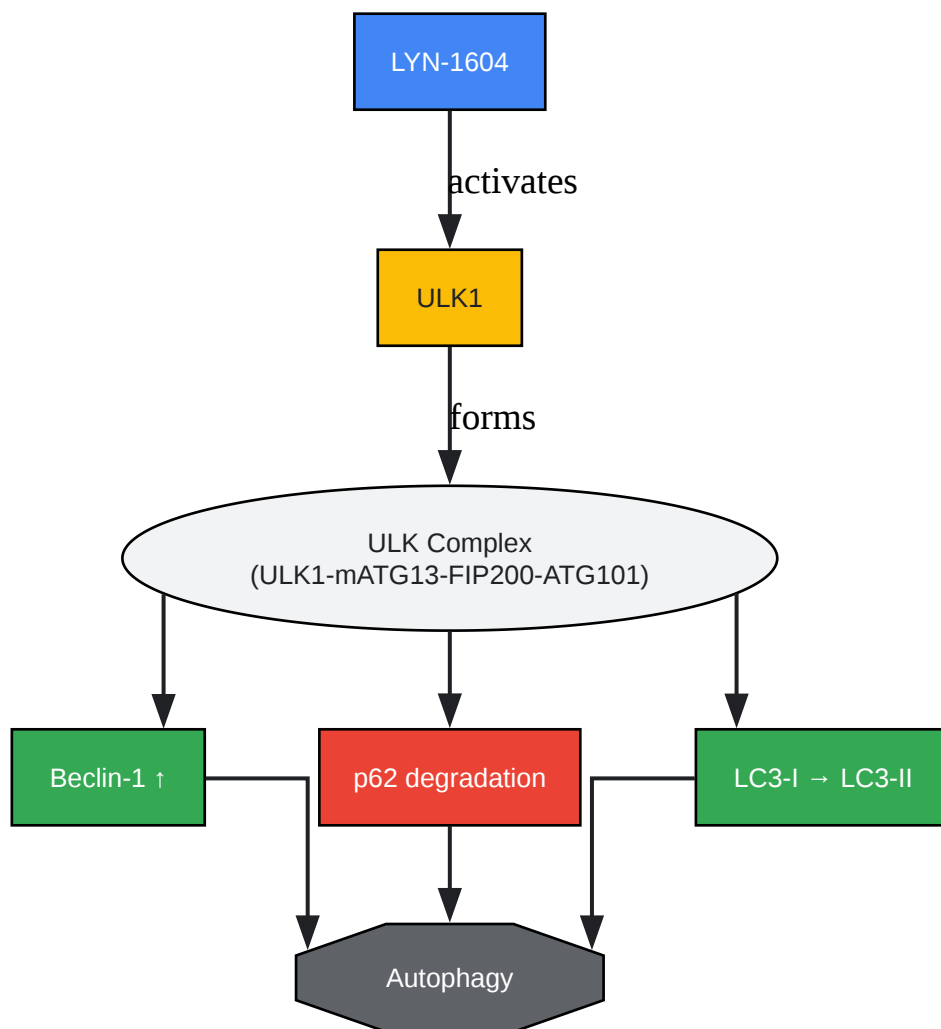
Table 2: In Vivo Efficacy of **LYN-1604**

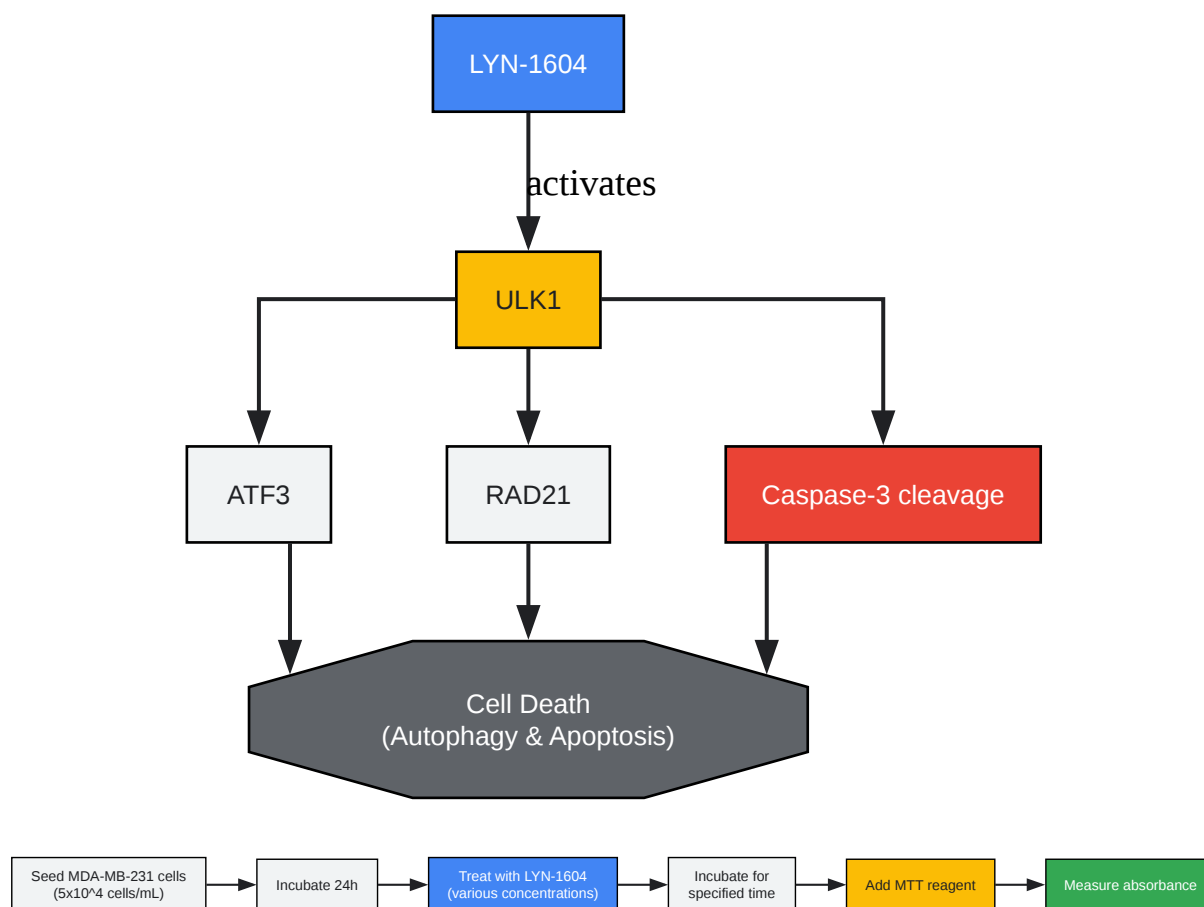
Downstream Signaling Pathways

Upon activation by **LYN-1604**, ULK1 initiates a signaling cascade that promotes autophagy and apoptosis. The primary downstream events are detailed below.

Autophagy Induction

LYN-1604-mediated ULK1 activation leads to the induction of autophagy through the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][9] This is evidenced by the upregulation of Beclin-1, the degradation of p62, and the conversion of LC3-I to LC3-II in MDA-MB-231 cells treated with **LYN-1604**. [5][7] The process is also shown to be dependent on ATG5.[4][5][7]





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